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Compound of Interest

Compound Name:
3-(Trifluoromethyl)imidazo[1,5-

A]pyrazine

Cat. No.: B1439011 Get Quote

An In-depth Technical Guide to 3-(Trifluoromethyl)imidazo[1,5-a]pyrazine

CAS Number: 959238-36-9

This guide serves as a comprehensive technical resource for researchers, scientists, and

professionals in drug development interested in the chemical properties, synthesis, and

potential applications of 3-(Trifluoromethyl)imidazo[1,5-a]pyrazine. As a Senior Application

Scientist, this document synthesizes established chemical principles with insights from the

forefront of medicinal chemistry.

Introduction and Significance
3-(Trifluoromethyl)imidazo[1,5-a]pyrazine belongs to the imidazo[1,5-a]pyrazine class of

heterocyclic compounds, a scaffold of significant interest in medicinal chemistry. The fusion of

imidazole and pyrazine rings creates a unique electronic and structural framework that has

proven effective in targeting a variety of biological entities, particularly kinases.[1] The

introduction of a trifluoromethyl (-CF3) group at the 3-position is a strategic chemical

modification intended to enhance the molecule's therapeutic potential.

The trifluoromethyl group is a well-known bioisostere for a methyl group but with profoundly

different electronic properties. Its strong electron-withdrawing nature and high lipophilicity can

significantly improve a compound's metabolic stability, membrane permeability, and binding
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affinity to target proteins.[2] These characteristics make 3-(Trifluoromethyl)imidazo[1,5-
a]pyrazine a promising candidate for further investigation in drug discovery programs.

Key Chemical Properties
A summary of the essential chemical identifiers and properties for 3-
(Trifluoromethyl)imidazo[1,5-a]pyrazine is provided below.

Property Value Source

CAS Number 959238-36-9 [3][4]

Molecular Formula C7H4F3N3 [3][5]

Molecular Weight 187.12 g/mol [3]

Monoisotopic Mass 187.03574 Da [5]

SMILES FC(F)(F)c1nc(cn2)c2cnc1 [3]

InChI Key
KXHWOUDLBWTSJR-

UHFFFAOYSA-N
[5]

Synthesis and Characterization
While specific literature detailing the synthesis of 3-(Trifluoromethyl)imidazo[1,5-a]pyrazine
is not readily available, a plausible synthetic route can be devised based on established

methods for constructing the imidazo[1,5-a]pyrazine core and introducing trifluoromethyl

groups. A common approach involves the cyclocondensation of an appropriately substituted

aminopyrazine precursor.

Proposed Synthetic Workflow
The proposed synthesis begins with a commercially available pyrazine derivative, which is then

elaborated to introduce the necessary functionalities for the final cyclization step. The

trifluoromethyl group can be introduced early in the synthesis via a suitable building block.
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Caption: Proposed synthetic workflow for 3-(Trifluoromethyl)imidazo[1,5-a]pyrazine.

Detailed Experimental Protocol (Hypothetical)
This protocol is a representative example and may require optimization.

Step 1: Synthesis of 2-Amino-3-(trifluoromethyl)pyrazine A common method for introducing a

trifluoromethyl group to a heteroaromatic ring is through a copper-catalyzed trifluoromethylation

reaction on a halogenated precursor.

To a solution of 2-amino-3-chloropyrazine in a suitable solvent (e.g., DMF or NMP), add a

trifluoromethylating agent such as (trifluoromethyl)trimethylsilane (TMSCF3) or sodium

trifluoromethanesulfinate (CF3SO2Na).
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Add a copper(I) catalyst (e.g., CuI) and a suitable ligand.

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) for several

hours.

Monitor the reaction progress by TLC or LC-MS.

Upon completion, quench the reaction, and perform an aqueous workup followed by

extraction with an organic solvent.

Purify the crude product by column chromatography to yield 2-amino-3-

(trifluoromethyl)pyrazine.

Rationale: This step leverages well-established cross-coupling methodologies to install the key

trifluoromethyl moiety. The choice of reagents and conditions is guided by literature precedents

for similar transformations on electron-deficient heterocyclic systems.

Step 2: Cyclization to form 3-(Trifluoromethyl)imidazo[1,5-a]pyrazine The imidazo[1,5-

a]pyrazine ring system can be formed through the cyclization of a 2-(aminomethyl)pyridine

equivalent. In this case, we can adapt this by reacting the aminopyrazine with a two-carbon

electrophile.

React 2-amino-3-(trifluoromethyl)pyrazine with an appropriate C2-electrophile, such as

chloroacetaldehyde or a glyoxal equivalent, in a suitable solvent.

The reaction may be promoted by heat or a catalyst. A common method for this type of

cyclization is the Bischler-Napieralski or a similar reaction.

Upon completion of the reaction, neutralize the mixture if necessary and extract the product.

Purify the final compound by column chromatography or recrystallization.

Rationale: This cyclization step is a key transformation in forming the fused bicyclic system.

The choice of the C2-electrophile and reaction conditions is critical for achieving good yields

and avoiding side products.

Characterization
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The identity and purity of the synthesized 3-(Trifluoromethyl)imidazo[1,5-a]pyrazine would

be confirmed using standard analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR to confirm the

chemical structure and the presence of the trifluoromethyl group.

Mass Spectrometry (MS): To verify the molecular weight and fragmentation pattern.

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final

compound.

Potential Applications in Drug Discovery
The imidazo[1,5-a]pyrazine scaffold is a "privileged structure" in medicinal chemistry, frequently

appearing in kinase inhibitors.[1] Derivatives have shown activity against a range of kinases,

including Bruton's tyrosine kinase (BTK), c-Src, and phosphoinositide 3-kinases (PI3Ks).[6][7]

[8][9]

The introduction of the trifluoromethyl group in 3-(Trifluoromethyl)imidazo[1,5-a]pyrazine is

expected to modulate its biological activity. The -CF3 group can enhance binding to the ATP

pocket of kinases, improve metabolic stability, and increase cell permeability, all of which are

desirable properties for a drug candidate.

Kinase Inhibition Signaling Pathway
The diagram below illustrates a generalized signaling pathway where a kinase inhibitor, such

as a derivative of 3-(Trifluoromethyl)imidazo[1,5-a]pyrazine, might act. By blocking the

kinase's activity, it can prevent downstream signaling events that contribute to disease

pathology, such as cell proliferation in cancer.
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Caption: Generalized signaling pathway illustrating the mechanism of a kinase inhibitor.

Structure-Activity Relationship (SAR) Insights
Based on studies of related imidazo[1,5-a]pyrazine derivatives, the following SAR insights can

be inferred for 3-(Trifluoromethyl)imidazo[1,5-a]pyrazine:

Core Scaffold: The imidazo[1,5-a]pyrazine core is crucial for binding to the hinge region of

many kinases.

3-Position Substitution: The introduction of the trifluoromethyl group at this position likely

influences the compound's interaction with the solvent-exposed region of the kinase binding

site. Its lipophilicity could enhance hydrophobic interactions.

Other Positions: Further substitutions at other positions on the pyrazine ring could be

explored to improve potency and selectivity, as demonstrated in the development of other

imidazo[1,5-a]pyrazine-based inhibitors.[6][7]

Conclusion
3-(Trifluoromethyl)imidazo[1,5-a]pyrazine is a promising heterocyclic compound for further

investigation in drug discovery and development. Its combination of the medicinally relevant

imidazo[1,5-a]pyrazine scaffold and the advantageous properties of the trifluoromethyl group

makes it an attractive starting point for the design of novel therapeutics, particularly kinase

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b1439011?utm_src=pdf-body-img
https://www.benchchem.com/product/b1439011?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/17095233/
https://pubmed.ncbi.nlm.nih.gov/28720503/
https://www.benchchem.com/product/b1439011?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1439011?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


inhibitors. The synthetic and applicative framework provided in this guide is intended to

facilitate and inspire future research into this and related molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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